molecular formula C31H48N4O2 B12609173 N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea CAS No. 647857-91-8

N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea

Cat. No.: B12609173
CAS No.: 647857-91-8
M. Wt: 508.7 g/mol
InChI Key: TUWBGRWEYFNQMM-UHFFFAOYSA-N
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Description

N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea is a urea derivative characterized by a unique combination of structural motifs:

  • Central urea core: The N,N-dimethylurea group provides hydrogen-bonding capability and polar interactions.
  • Decyl chain: A 10-carbon alkyl spacer enhances lipophilicity and may influence molecular flexibility.

The hexyl and decyl chains likely improve solubility in nonpolar media, while the azo group may enable light-induced isomerization or degradation .

Properties

CAS No.

647857-91-8

Molecular Formula

C31H48N4O2

Molecular Weight

508.7 g/mol

IUPAC Name

3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea

InChI

InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36)

InChI Key

TUWBGRWEYFNQMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Azobenzene Moiety: The initial step involves the diazotization of 4-hexylaniline followed by coupling with phenol to form the azobenzene intermediate.

    Etherification: The azobenzene intermediate is then subjected to etherification with 10-bromodecanol to introduce the decyl chain.

    Urea Formation: Finally, the resulting compound is reacted with dimethylamine to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azobenzene moiety to hydrazine derivatives.

    Substitution: The phenoxy and decyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are employed.

Major Products Formed

    Oxidation: Formation of phenolic oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy and decyl derivatives.

Scientific Research Applications

N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea has diverse applications in scientific research:

    Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.

    Biology: Employed in the development of photoresponsive biomolecules for controlled drug delivery and molecular imaging.

    Medicine: Investigated for its potential in photodynamic therapy and as a component in light-activated pharmaceuticals.

    Industry: Utilized in the production of photoresponsive polymers and coatings for optical data storage and smart materials.

Mechanism of Action

The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:

    Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.

    Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Urea Derivatives
Compound Name Substituents Key Features
Target Compound Decyl chain, diazenylphenoxy, hexylphenyl High lipophilicity; photoresponsive azo group
Chloroxuron (N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea) 4-chlorophenoxy Electronegative Cl atom enhances herbicidal activity
Difenoxuron (N'-(4-(4-methoxyphenoxy)phenyl)-N,N-dimethylurea) 4-methoxyphenoxy Methoxy group improves soil mobility and bioavailability
Sulfonyloxy Ureas (e.g., N,N’-di-[4-(methanesulfonyloxy)phenyl] urea) Methanesulfonyloxy, ethanesulfonyloxy, etc. Sulfonate groups enhance water solubility; potential leaving groups

Analysis :

  • Lipophilicity : The target compound’s decyl and hexyl chains likely increase logP compared to chloroxuron (shorter substituents) and sulfonyloxy ureas (polar sulfonate groups) .
  • Reactivity : The azo group in the target compound contrasts with sulfonyloxy ureas’ sulfonate esters, which are prone to hydrolysis. This suggests divergent stability profiles in aqueous environments .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison (Inferred from Analogs)
Property Target Compound Chloroxuron Sulfonyloxy Ureas
Molecular Weight (g/mol) ~620 (estimated) 275.7 350–450 (varies by substituent)
Water Solubility Low (alkyl-dominated) Moderate (Cl, polar urea) High (sulfonate groups)
Photostability Low (azo degradation) High Moderate (sulfonate stability)

Research Findings :

  • Environmental Persistence: Chloroxuron’s chlorophenoxy group resists microbial degradation, while the target compound’s azo group may degrade under UV light, reducing environmental persistence .
  • Synthetic Utility : Sulfonyloxy ureas’ sulfonate groups facilitate nucleophilic substitutions, whereas the target compound’s inert alkyl chains limit such reactivity .

Biological Activity

N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea, a compound with potential applications in medicinal chemistry, has garnered attention due to its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C31H48N4O. Its structure includes a long alkyl chain, a diazenyl group, and a phenoxy moiety, which contribute to its biological activity.

PropertyValue
Molecular Weight520.74 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (octanol/water)Not available

Anticancer Properties

Research indicates that compounds with similar structural motifs can exhibit anticancer activity. The diazenyl group is known for its ability to form reactive intermediates that can induce apoptosis in cancer cells. A study demonstrated that derivatives of phenylureas showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound may interfere with DNA synthesis or repair mechanisms due to the presence of the diazenyl group, which can generate reactive oxygen species (ROS) leading to oxidative stress in cancer cells .

Case Studies

  • In Vitro Studies :
    • A study assessing the cytotoxic effects of various phenylurea derivatives found that those with longer alkyl chains exhibited enhanced activity against breast cancer cell lines. The results indicated that the compound could induce cell cycle arrest and apoptosis through ROS generation .
  • In Vivo Studies :
    • Animal models treated with related phenoxy-containing compounds showed significant tumor regression compared to controls. These findings support the hypothesis that this compound may have therapeutic potential in oncology .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicity profile of this compound. Preliminary studies suggest low toxicity levels; however, further investigation is needed to fully understand its safety profile in clinical settings.

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